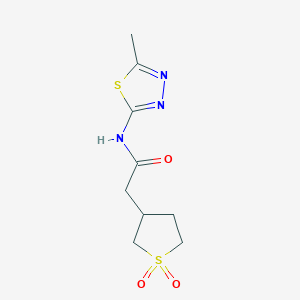
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication. Its antifungal activity may be due to its ability to disrupt fungal cell membrane integrity.
Biochemical and Physiological Effects
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a variety of microorganisms. However, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential use in the development of new antimicrobial agents. Additionally, further research could be done to elucidate its mechanism of action and to investigate its potential use in cancer therapy. Finally, its biocompatibility and low toxicity make it a promising candidate for use in biomedical applications, such as drug delivery systems or tissue engineering.
Métodos De Síntesis
The synthesis of 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with 1,3-dithiol-2-one to yield the final compound.
Aplicaciones Científicas De Investigación
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C9H13N3O3S2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-11-12-9(16-6)10-8(13)4-7-2-3-17(14,15)5-7/h7H,2-5H2,1H3,(H,10,12,13) |
Clave InChI |
SSLYCRUBJXGSTF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CC2CCS(=O)(=O)C2 |
SMILES canónico |
CC1=NN=C(S1)NC(=O)CC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)

![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)

![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)







![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)